molecular formula C19H16ClFN2O B11364225 2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B11364225
M. Wt: 342.8 g/mol
InChI Key: UTMHGLZZTXAFBD-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The chloro and fluoro substituents on the benzyl group and the dimethyl substituents on the phenyl group can be introduced through various electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is unique due to the specific combination of chloro, fluoro, and dimethyl substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H16ClFN2O

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(2,5-dimethylphenyl)pyridazin-3-one

InChI

InChI=1S/C19H16ClFN2O/c1-12-3-4-13(2)16(9-12)18-7-8-19(24)23(22-18)11-14-5-6-15(21)10-17(14)20/h3-10H,11H2,1-2H3

InChI Key

UTMHGLZZTXAFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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